Home > Products > Building Blocks P7380 > 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine
4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine - 1566453-50-6

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine

Catalog Number: EVT-1762062
CAS Number: 1566453-50-6
Molecular Formula: C10H13N5
Molecular Weight: 203.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6N-(4-(2,4,6-Trifluorobenzyl)piperazin-1-yl)-2-(furan-2-yl)-[1,2,4]triazolo-[1,5-a]pyrazin-8-amine

Compound Description: This compound is a piperazine-derived [, , ]triazolo[1,5-a]pyrazine derivative synthesized as a potential adenosine A2a receptor antagonist. It demonstrated moderate binding affinity for the adenosine A2a receptor and selectivity over the A1 receptor [].

Relevance: This compound shares the core structure of a piperazine-substituted [, , ]triazolo[1,5-a]pyrazine with the target compound, 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine. The primary difference lies in the additional furan-2-yl substituent and the 6N-(4-(2,4,6-trifluorobenzyl)amino group present in this related compound. These modifications likely contribute to its adenosine A2a receptor antagonist activity.

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description: This compound, designated as compound 20 in the study, acts as a potent and selective inhibitor of phosphodiesterase 2A (PDE2A) []. It demonstrated robust efficacy in increasing 3',5'-cyclic guanosine monophosphate (cGMP) levels in rat brains and attenuating MK-801-induced episodic memory deficits in a passive avoidance task in rats [].

(2-Phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl)(4-(2-(thiophen-2-ylmethylamino)benzoyl)piperazin-1-yl)methanone

Compound Description: This anthranilamide-pyrazolo[1,5-a]pyrimidine conjugate exhibits potent antiproliferative activity against cervical cancer cells, specifically HeLa and SiHa cells, characterized by low p53 levels []. It induces G2/M cell cycle arrest in HeLa cells and G1 arrest in SiHa cells, promoting p53 nuclear translocation and activation [].

7-(2-(4-(4-(2-[18F]Fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine ([18F]MNI-444)

Compound Description: This compound, designated as [18F]MNI-444, is a PET radiotracer specifically designed for mapping adenosine A2A receptors in the brain []. It exhibits high affinity for A2A receptors, making it a valuable tool for studying the role of these receptors in neurodegenerative diseases and evaluating the efficacy of A2A-targeted therapeutics [].

Overview

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines, which are characterized by a fused pyrazole and pyrazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain kinases involved in cell proliferation and cancer progression. The structure of 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine allows for various modifications, making it a versatile scaffold for drug design and development.

Source

The compound can be synthesized through various methods in organic chemistry, often involving multi-step reactions that utilize piperazine and pyrazolo[1,5-a]pyrazine derivatives as starting materials. Research has shown that these compounds can be synthesized using microwave-assisted techniques and other innovative synthetic strategies to enhance yield and efficiency .

Classification

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under bioactive compounds due to its potential pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available pyrazole derivatives and piperazine.
  2. Reaction Conditions: Common reaction conditions include the use of organic solvents like dimethylformamide and catalysts such as potassium carbonate to facilitate the formation of the desired product.
  3. Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that allow for faster reaction times and higher yields .

Technical Details

The synthetic routes may vary but generally involve cyclocondensation reactions where piperazine is reacted with appropriate pyrazolo[1,5-a]pyrazine precursors. The optimization of reaction parameters such as temperature, time, and solvent choice is crucial for achieving high purity and yield .

Molecular Structure Analysis

Structure

The molecular structure of 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine features a piperazine ring attached to a pyrazolo[1,5-a]pyrazine framework. This configuration contributes to its biological activity by allowing interactions with various biological targets.

Data

Key structural data includes:

  • Molecular Formula: C10_{10}H12_{12}N6_{6}
  • Molecular Weight: Approximately 220.25 g/mol
  • Structural Features: The presence of nitrogen atoms in both the piperazine and pyrazole rings enhances its ability to form hydrogen bonds with biological targets.
Chemical Reactions Analysis

Reactions

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions including:

  • Oxidation: Introducing oxygen-containing functional groups.
  • Reduction: Removing oxygen or reducing double bonds.
  • Substitution: Replacing one functional group with another .

Technical Details

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. The specific conditions (temperature, pressure) are tailored to optimize yield and selectivity .

Mechanism of Action

Process

The primary mechanism of action for 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine involves its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). By inhibiting CDK2, the compound disrupts normal cell cycle progression, leading to potential anticancer effects.

Data

Pharmacokinetic studies indicate favorable properties for drug development, including absorption, distribution, metabolism, and excretion profiles that support its use in therapeutic contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with electrophiles due to the nucleophilic nature of the nitrogen atoms in the piperazine ring.

Relevant analyses include spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy confirming structural integrity post-synthesis .

Applications

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine has several scientific applications:

  • Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
  • Biological Research: Used in studies focusing on enzyme inhibition and protein-ligand interactions.
  • Material Science: Explored for its properties in developing new materials with unique optical characteristics .

This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its potential for future therapeutic developments.

Introduction to 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine in Contemporary Medicinal Chemistry

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine represents an advanced heterocyclic scaffold emerging as a cornerstone in rational drug design. This hybrid architecture integrates two nitrogen-rich pharmacophores: a pyrazolo[1,5-a]pyrazine core, which contributes to planar rigidity and π-π stacking capabilities, and a piperazine moiety that introduces three-dimensional flexibility and basicity. The compound exemplifies strategic molecular hybridization aimed at optimizing target engagement, pharmacokinetics, and synthetic versatility. Its significance is underscored by its presence in preclinical inhibitors targeting kinases (e.g., IRAK4, CHK1) and neurotransmitter receptors, where it mediates high-affinity interactions while maintaining favorable drug-like properties [6] [4]. The scaffold’s synthetic tractability allows for regioselective modifications at multiple positions, enabling precise tuning of electronic, steric, and solubility profiles to meet diverse therapeutic objectives [8] [2].

Historical Evolution of Pyrazolo[1,5-a]pyrazine Derivatives in Drug Discovery

The development of pyrazolo[1,5-a]pyrazine derivatives evolved from early heterocyclic chemistry research into fused diazole systems. Initial synthetic efforts focused on pyrazolo[1,5-a]pyrimidines (structurally analogous to pyrazines), which demonstrated broad bioactivity but faced limitations in blood-brain barrier penetration and metabolic stability [1] [3]. The strategic shift to pyrazine-based cores (e.g., pyrazolo[1,5-a]pyrazine) emerged in the early 2010s to enhance CNS bioavailability and exploit unique hydrogen-bonding motifs in ATP-binding sites [6].

Key Therapeutic Milestones:

  • Neuropeptide Y1 Receptor Antagonists (2000s): Pyrazolo[1,5-a]pyrimidine derivatives like 2f demonstrated oral activity in reducing rodent food intake, validating fused diazole scaffolds for CNS targets but highlighted metabolic instability [1].
  • Kinase Inhibitor Era (2010s): Pyrazolo[1,5-a]pyrimidines targeting CHK1 (e.g., compound 17r) and IRAK4 achieved nanomolar potency. This period emphasized regioselective functionalization at C5/C7 positions to optimize kinase selectivity [4] [6].
  • Hybrid Scaffold Innovation (2020s): Integration of piperazine at C4/C6 positions addressed solubility limitations. For example, 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides with piperazine-like side chains improved logD and oral bioavailability in IRAK4 programs [6].

Table 1: Evolution of Key Pyrazolo-Fused Derivatives in Drug Discovery

Compound ClassTargetKey AdvancementLimitation Addressed
Pyrazolo[1,5-a]pyrimidineNPY1 ReceptorOral activity in rodent models [1]Low metabolic stability
CHK1 inhibitors (e.g., 17r)Checkpoint kinase 1IC₅₀ < 10 nM [4]Off-target kinase effects
IRAK4 inhibitorsInterleukin-1 receptor kinasecLogD reduction from −4.8 to −1.7 [6]Poor membrane permeability
4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazineKinases/CNS targetsBalanced logD & solubility [5]N/A (Emerging class)

Structural Significance of the Piperazine-Pyrazolo[1,5-a]pyrazine Hybrid Scaffold

The pharmacological relevance of 4-(piperazin-1-yl)pyrazolo[1,5-a]pyrazine stems from synergistic interactions between its two structural domains: the bicyclic heteroaromatic system and the flexible piperazine tail.

Electronic and Steric Configuration

  • Planar Core Attributes: The pyrazolo[1,5-a]pyrazine core provides an electron-deficient π-system that facilitates stacking interactions with protein aromatic residues (e.g., Phe in kinase hinge regions). C3 and C5 positions act as hydrogen-bond acceptors, while C7 substituents modulate electron density [7] [8].
  • Piperazine Dynamics: The piperazine moiety introduces a basic nitrogen (pKₐ ~9.5) that enhances water solubility via protonation and serves as a vector for appending aromatic or aliphatic groups. Its chair-boat conformational flexibility enables adaptive binding to diverse target topographies [6] [10].

Structure-Activity Relationship (SAR) Determinants

  • Positional Influence:
  • C3 Substitution: Carboxamide or nitrile groups enhance kinase binding via hinge interactions (e.g., IRAK4 IC₅₀ = 0.3 nM with nitrile at C3) [6].
  • C7 Aryl Groups: Electron-donating groups (e.g., 4-MeOPh) improve fluorescence properties for diagnostic applications [7].
  • Piperazine N4ʹ: Acylation or alkylation modulates logD and CNS penetration. Methylation reduces basicity, enhancing blood-brain barrier transit [10].

Table 2: Impact of Piperazine Hybridization on Physicochemical Properties

Scaffold ModificationcLogD (Predicted)Aqueous Solubility (μg/mL)Target Binding Affinity (IC₅₀/Kᵢ)
Unsubstituted pyrazolo[1,5-a]pyrazine1.842 >1 μM (IRAK4)
4-(Piperazin-1-yl) derivative0.9218 ~50 nM (IRAK4)
N4ʹ-Methylpiperazine variant1.2165 ~20 nM (CHK1) [4]

Crystallographic Validation

X-ray studies of related hybrids (e.g., pyrazolo[1,5-a]pyrimidine-IRAK4 complexes) reveal critical interactions:

  • Piperazine nitrogen forms a salt bridge with Asp329 in IRAK4.
  • Pyrazolo nitrogen (N1) hydrogen-bonds to hinge region amides [6].
  • The scaffold’s torsional flexibility (15–30° rotation between planes) enables optimal van der Waals contacts in deep hydrophobic pockets [8].

Concluding Remarks

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine epitomizes rational scaffold design in modern medicinal chemistry. Its historical evolution from early diazole derivatives to targeted kinase inhibitors reflects iterative optimization of bioavailability and potency. Structural analyses confirm its unique capacity to bridge planar heterocyclic binding motifs and three-dimensional solubility-enhancing elements. Future directions include exploiting its fluorescence properties for theranostic applications and further refining piperazine substituents for CNS-penetrant therapeutics [7] [9].

Key Compounds Mentioned:

  • Pyrazolo[1,5-a]pyrimidine
  • 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine
  • 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • Zanubrutinib (BGB-3111)
  • Indiplon
  • Ocinaplon

Properties

CAS Number

1566453-50-6

Product Name

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine

IUPAC Name

4-piperazin-1-ylpyrazolo[1,5-a]pyrazine

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C10H13N5/c1-2-13-15-8-5-12-10(9(1)15)14-6-3-11-4-7-14/h1-2,5,8,11H,3-4,6-7H2

InChI Key

WHPGALRUAZOPOJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC=CN3C2=CC=N3

Canonical SMILES

C1CN(CCN1)C2=NC=CN3C2=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.